

Spectroscopic Analysis of Bromobenzyl Cyanide Isomers: A Technical Guide

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Compound of Interest

Compound Name: *Bromobenzyl cyanide*

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An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 2-**bromobenzyl cyanide**, 3-**bromobenzyl cyanide**, and 4-**bromobenzyl cyanide** using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This technical guide provides a comprehensive overview of the spectroscopic data for the ortho, meta, and para isomers of **bromobenzyl cyanide**. The document outlines detailed experimental protocols for acquiring high-quality NMR, IR, and MS spectra, presents the quantitative data in structured tables for easy comparison, and includes visualizations of the analytical workflow and the relationship between the isomers and the spectroscopic techniques.

Introduction

Bromobenzyl cyanides are important intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.^[1] Accurate and unambiguous characterization of these isomers is crucial for quality control, reaction monitoring, and regulatory compliance. This guide serves as a practical resource for the spectroscopic identification and differentiation of 2-, 3-, and 4-**bromobenzyl cyanide**.

Spectroscopic Data

The following sections present the key spectroscopic data obtained for each isomer. The data is summarized in tables for clarity and direct comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
2-Bromobenzyl cyanide	7.63	d	1H	Ar-H
	7.38 - 7.29	m	2H	
	7.20	t	1H	
	3.86	s	2H	
3-Bromobenzyl cyanide	7.50	s	1H	Ar-H
	7.45	d	1H	
	7.28	t	1H	
	7.23	d	1H	
	3.70	s	2H	
4-Bromobenzyl cyanide	7.51	d	2H	Ar-H
	7.25	d	2H	
	3.71	s	2H	

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Compound	Chemical Shift (δ) [ppm]	Assignment
2-Bromobenzyl cyanide	133.3, 133.0, 130.1, 129.2, 127.9, 123.0	Ar-C
117.2	-CN	
23.8	-CH ₂ -	
3-Bromobenzyl cyanide	135.0, 131.9, 130.5, 129.1, 127.5, 122.9	Ar-C
117.4	-CN	
22.9	-CH ₂ -	
4-Bromobenzyl cyanide	132.3, 130.4, 129.5, 122.8	Ar-C
117.7	-CN	
22.9	-CH ₂ -	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the nitrile and aromatic groups are key identifiers for **bromobenzyl cyanides**.^[2]

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	$\nu(\text{C}\equiv\text{N})$	$\nu(\text{C-H})$ aromatic	$\nu(\text{C=C})$ aromatic	$\nu(\text{C-Br})$
2-Bromobenzyl cyanide	~2250	~3060	~1590, 1470	~670
3-Bromobenzyl cyanide	~2248	~3065	~1595, 1475	~680
4-Bromobenzyl cyanide	~2245	~3050	~1590, 1485	~690

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is a common technique used for the analysis of these molecules.[3]

Table 4: Key Mass Spectrometry Data (GC-MS, EI)

Compound	Molecular Ion [M] ⁺ (m/z)	Base Peak (m/z)	Major Fragment Ions (m/z)
2-Bromobenzyl cyanide[3]	195/197	116	89, 63
3-Bromobenzyl cyanide[4]	195/197	116	89, 63
4-Bromobenzyl cyanide	195/197	116	89, 63

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).[1] The base peak at m/z 116 corresponds to the loss of the bromine atom, forming the benzyl cyanide radical cation.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **bromobenzyl cyanide** isomers are provided below.

NMR Spectroscopy

A sample of 5-10 mg of the **bromobenzyl cyanide** isomer is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[5]

IR Spectroscopy

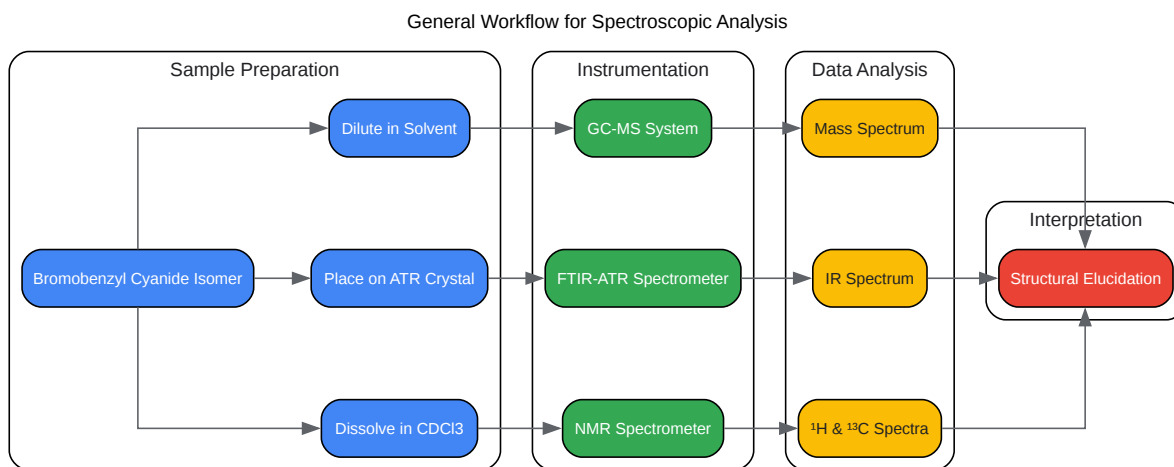
Infrared spectra are typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid or liquid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry

Mass spectra are obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a capillary column (e.g., HP-5ms) and helium is used as the carrier gas. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation. The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV.

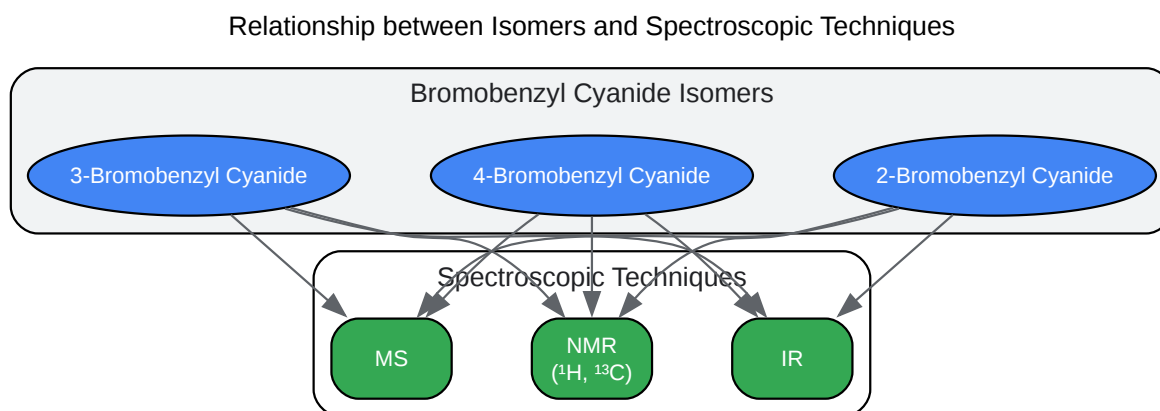
Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the spectroscopic analysis of **bromobenzyl cyanide** isomers.



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A general workflow for the spectroscopic analysis of **bromobenzyl cyanide**.



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The relationship between **bromobenzyl cyanide** isomers and the analytical techniques.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of 2-, 3-, and 4-**bromobenzyl cyanide**. The presented data and experimental protocols will aid researchers in the unambiguous identification and differentiation of these important chemical intermediates. The distinct patterns observed in the aromatic region of the NMR spectra are particularly useful for distinguishing between the isomers. The IR and MS data provide complementary information, confirming the presence of key functional groups and the overall molecular weight.

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